molecular formula C8H3F3N2O B15232379 6,7,8-Trifluoroquinazolin-4(3H)-one

6,7,8-Trifluoroquinazolin-4(3H)-one

Cat. No.: B15232379
M. Wt: 200.12 g/mol
InChI Key: JLXFKNDPYXSBRW-UHFFFAOYSA-N
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Description

6,7,8-Trifluoroquinazolin-4(3H)-one is a fluorinated derivative of quinazolinone, a heterocyclic compound Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trifluoroquinazolin-4(3H)-one typically involves the introduction of fluorine atoms into the quinazolinone core. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms replace hydrogen atoms on the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, starting from readily available precursors. The process may include steps like halogenation, cyclization, and purification to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trifluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7,8-Trifluoroquinazolin-4(3H)-one depends on its specific biological target In general, fluorinated quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound without fluorine atoms.

    6,7,8-Trichloroquinazolin-4(3H)-one: A chlorinated derivative with similar properties.

    6,7,8-Tribromoquinazolin-4(3H)-one: A brominated derivative with distinct chemical and biological activities.

Uniqueness

6,7,8-Trifluoroquinazolin-4(3H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or halogenated counterparts. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

6,7,8-trifluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3F3N2O/c9-4-1-3-7(6(11)5(4)10)12-2-13-8(3)14/h1-2H,(H,12,13,14)

InChI Key

JLXFKNDPYXSBRW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)N=CNC2=O

Origin of Product

United States

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